molecular formula C10H12BrFN2O2 B1401139 4-(4-Bromo-2-fluorophenoxy)butanehydrazide CAS No. 1343930-41-5

4-(4-Bromo-2-fluorophenoxy)butanehydrazide

Cat. No.: B1401139
CAS No.: 1343930-41-5
M. Wt: 291.12 g/mol
InChI Key: VGQIWZLAAJJWFC-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenoxy)butanehydrazide is a chemical compound with the molecular formula C10H12BrFN2O. It is characterized by the presence of bromine, fluorine, and hydrazide functional groups, making it a versatile compound in various chemical reactions and applications.

Scientific Research Applications

4-(4-Bromo-2-fluorophenoxy)butanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of “4-(4-Bromo-2-fluorophenoxy)butanehydrazide” is not well-documented in the available literature. More research is needed to fully understand its mechanism of action .

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromo-2-fluoroaniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenoxy)butanehydrazide typically involves the reaction of 4-bromo-2-fluorophenol with butanehydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Step 1: 4-bromo-2-fluorophenol is reacted with butanehydrazide in the presence of a base such as sodium hydroxide.

    Step 2: The reaction mixture is heated to reflux for several hours.

    Step 3: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorophenoxy)butanehydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce azides or nitroso compounds.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: A precursor in the synthesis of 4-(4-Bromo-2-fluorophenoxy)butanehydrazide, used in similar applications.

    4-Bromo-2-fluorobenzoic acid: Another related compound with applications in organic synthesis and material science.

    4-Bromofluorobenzene: Used in the development of organic electroluminescent devices and as a building block in organic synthesis.

Uniqueness

This compound is unique due to its combination of bromine, fluorine, and hydrazide functional groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenoxy)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFN2O2/c11-7-3-4-9(8(12)6-7)16-5-1-2-10(15)14-13/h3-4,6H,1-2,5,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQIWZLAAJJWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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